molecular formula C9H7NOS2 B049677 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone CAS No. 121942-10-7

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone

Cat. No.: B049677
CAS No.: 121942-10-7
M. Wt: 209.3 g/mol
InChI Key: IBSFHEGRYPCUIA-UHFFFAOYSA-N
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Description

1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C9H7NOS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

121942-10-7

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

1-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H7NOS2/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12)

InChI Key

IBSFHEGRYPCUIA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC(=S)N2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=S)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-acetyl-2-chlorobenzothiazole (137 mg, 0.65 mmol), potassium hydrogen sulfide (94 mg, 1.30 mmol) and ethanol (3.3 mL) in a capped flask was stirred in an oil bath at 80° C. for two hours. The mixture was cooled in ice, acidified with 1N hydrochloric acid (1.35 mL) and evaporated in vacuo. The residue was partitioned between water (25 mL) and ethyl acetate (50, 25 mL). The organic extracts were washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo to a solid (133 mg). This material was triturated with ether and dried to provide 5-acetyl-2-thioxo-2,3-dihydrobenzothiazole (110 mg) as a pale yellow solid.
Quantity
137 mg
Type
reactant
Reaction Step One
Name
potassium hydrogen sulfide
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two

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